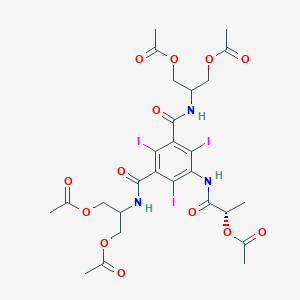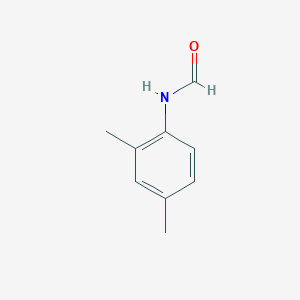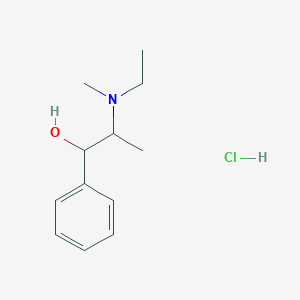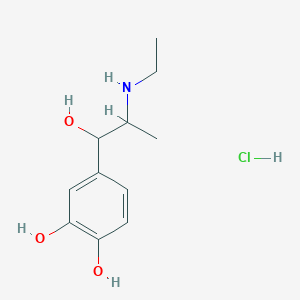
Pentaacetyliopamidol
Vue d'ensemble
Description
Pentaacetyliopamidol is a chemical compound with the molecular formula C27H32I3N3O13 and a molecular weight of 987.27 g/mol . It is a derivative of iopamidol, a non-ionic, water-soluble contrast agent used in medical imaging. This compound is characterized by its multiple acetyl groups and triiodinated aromatic structure, which contribute to its unique chemical properties and applications.
Méthodes De Préparation
The synthesis of pentaacetyliopamidol involves several steps, starting from the iodination of aromatic compounds to the acetylation of hydroxyl groups. The general synthetic route includes:
Iodination: The aromatic ring is iodinated using iodine and an oxidizing agent.
Amidation: The iodinated compound undergoes amidation with appropriate amines to form the core structure.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Industrial production methods focus on optimizing yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure the complete conversion of intermediates and minimize by-products .
Analyse Des Réactions Chimiques
Pentaacetyliopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodinated aromatic rings to less iodinated forms.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pentaacetyliopamidol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iodinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in diagnostic procedures.
Medicine: this compound is explored for its use in enhancing the visibility of internal structures in medical imaging techniques such as X-ray and computed tomography.
Mécanisme D'action
The mechanism of action of pentaacetyliopamidol involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of internal structures by increasing the attenuation of X-rays, making it easier to visualize organs and tissues during imaging procedures. The molecular targets include various tissues and organs, and the pathways involved are primarily related to the distribution and excretion of the compound through the bloodstream and kidneys .
Comparaison Avec Des Composés Similaires
Pentaacetyliopamidol is compared with other iodinated contrast agents such as iopamidol and iohexol. While all these compounds share the common feature of being non-ionic and water-soluble, this compound is unique due to its multiple acetyl groups, which may influence its solubility and reactivity. Similar compounds include:
Iopamidol: A widely used contrast agent with a similar core structure but fewer acetyl groups.
Iohexol: Another non-ionic contrast agent with a different substitution pattern on the aromatic ring.
This compound’s uniqueness lies in its specific acetylation pattern, which can affect its pharmacokinetics and imaging properties.
Propriétés
IUPAC Name |
[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNAGGXTUGOV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32I3N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460400 | |
| Record name | Penta-O-acetyliopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289890-55-7 | |
| Record name | Pentaacetyliopamidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penta-O-acetyliopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAACETYLIOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)






![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)

